molecular formula C20H24BrNO3 B12499824 ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate

ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate

Cat. No.: B12499824
M. Wt: 406.3 g/mol
InChI Key: XTIZQSJHWUWRNY-KTRSELNQSA-N
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Description

Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3311~3,7~]decane-1-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, followed by the introduction of the ethyl ester and the bromophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromophenyl group or the tricyclic core.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tricyclic compounds.

Scientific Research Applications

Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3.3.1.1~3,7~]decane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3311~3,7~]decane-1-carboxylate can be compared with similar compounds, such as other tricyclic derivatives and bromophenyl-containing molecules

List of Similar Compounds

  • Tricyclo[3.3.1.1~3,7~]decane derivatives
  • Bromophenyl-containing compounds
  • Ethyl ester derivatives

This detailed article provides a comprehensive overview of ethyl (3R,5S,7s)-4-{[(3-bromophenyl)carbonyl]amino}tricyclo[3311~3,7~]decane-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24BrNO3

Molecular Weight

406.3 g/mol

IUPAC Name

ethyl (3S,5R)-4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate

InChI

InChI=1S/C20H24BrNO3/c1-2-25-19(24)20-9-12-6-14(10-20)17(15(7-12)11-20)22-18(23)13-4-3-5-16(21)8-13/h3-5,8,12,14-15,17H,2,6-7,9-11H2,1H3,(H,22,23)/t12?,14-,15+,17?,20?

InChI Key

XTIZQSJHWUWRNY-KTRSELNQSA-N

Isomeric SMILES

CCOC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3NC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

CCOC(=O)C12CC3CC(C1)C(C(C3)C2)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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